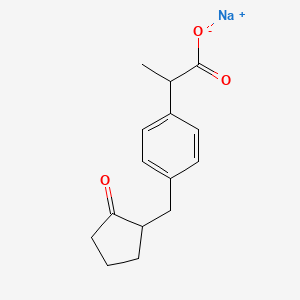

CID 66586067

Beschreibung

Eigenschaften

Key on ui mechanism of action |

Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity - it is rapidly metabolized to its trans-alcohol form, which is a potent and non-selective inhibitor of cyclooxygenase. Cyclooxygenase (COX) is present in 2 forms, COX-1 and COX-2, with each serving different functions. COX-1 is present in human cells and is constitutively released, performing cellular housekeeping functions such as mucus production and platelet aggregation. COX-2 is induced in human cells post-injury or due to other stimuli, is triggered to appear in large quantities at the sites of injury/stimuli, and is ultimately responsible for the mediation of inflammation and pain. Loxoprofen's active metabolite inhibits both COX isoforms, resulting in reduced expression of several mediators of pain, inflammation, and fever (e.g. prostaglandins, prostacyclin, thromboxane, etc). |

|---|---|

CAS-Nummer |

80382-23-6 |

Molekularformel |

C15H18NaO3 |

Molekulargewicht |

269.29 g/mol |

IUPAC-Name |

2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |

InChI |

InChI=1S/C15H18O3.Na/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18); |

InChI-Schlüssel |

IEPGDDWZDRJSIT-UHFFFAOYSA-N |

Isomerische SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+] |

Kanonische SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O.[Na] |

Aussehen |

Solid powder |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

156-S 2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid 2-OCPPP CS 600 CS-600 loxoprofen loxoprofen alcohol loxoprofen sodium dihydrate loxoprofen sodium, (R*,S*)-isomer sodium 2-(4-(2-oxocyclopentylmethyl)phenyl)propionate dihydrate sodium loxoprofen |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclopentanone Intermediate Route

Patent CN106699559B outlines a multi-step synthesis starting from 4-methylacetophenone . The route involves:

- Reduction : Sodium borohydride reduces 4-methylacetophenone to a secondary alcohol.

- Chlorination : Thionyl chloride converts the alcohol to a chlorinated intermediate.

- Cyanation : A phase-transfer catalyst facilitates cyanide substitution.

- Esterification and Condensation : Sequential reactions with methanol and 2-ethoxycarbonylcyclopentanone yield the final product.

This pathway, though versatile, requires seven steps and achieves lower overall yields (~70%) due to intermediate purification losses.

Dimethyl Adipate Ring-Closure Method

A patented method (CN105218351A) utilizes dimethyl adipate as a starting material. Key steps include:

- Base-Induced Cyclization : Sodium metal in toluene promotes ring closure to form methyl 2-oxocyclopentylcarboxylate.

- Bromination and Esterification : Bromine addition and subsequent methanol esterification yield key intermediates.

- Decarboxylation : Hydrobromic acid in acetic acid removes carboxyl groups to generate loxoprofen acid.

This route emphasizes solvent selection (e.g., toluene, methanol) to balance reaction efficiency and recovery costs.

Comparative Analysis of Preparation Methods

Key Findings :

- The sodium bicarbonate method () outperforms others in yield (93.4%) and purity (99.93%) due to controlled pH and reduced side reactions.

- Traditional alkaline hydrolysis () remains viable but requires rigorous post-processing to remove residual NaOH.

- Multi-step routes (,) offer synthetic flexibility but suffer from complexity and lower yields.

Degradation Impurity Considerations

Recent studies (CN114436824A) identify 2-(4-((2-cyclopenten-1-onyl)methyl)phenyl)propionic acid as a primary oxidative degradation impurity. Its formation is mitigated by:

- Avoiding prolonged exposure to oxygen during synthesis.

- Using antioxidants like BHT (butylated hydroxytoluene) in reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

Loxoprofen undergoes several types of chemical reactions, including:

Oxidation: Loxoprofen can be oxidized to form hydroxylated metabolites.

Reduction: The compound is reduced to its active trans-alcohol metabolite by carbonyl reductase in the liver.

Substitution: Loxoprofen can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reduction is typically catalyzed by enzymes such as carbonyl reductase.

Substitution: Substitution reactions often involve organic solvents and specific reagents like hexamethylene tetramine.

Major Products Formed

Hydroxylated Metabolites: Formed during oxidation reactions.

Trans-Alcohol Metabolite: The active form of loxoprofen formed during reduction.

Various Derivatives: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Loxoprofen sodium is a prodrug that is converted into its active form, loxoprofen, in the body. Its primary mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain.

Key Properties

- Analgesic Effect : Approximately 10-20 times more potent than indomethacin and other traditional NSAIDs .

- Anti-inflammatory : Effective in reducing inflammation in various conditions.

- Antipyretic : Capable of lowering fever.

Pain Management

Loxoprofen sodium is primarily used to manage acute and chronic pain conditions, including:

- Acute Low Back Pain : A clinical trial demonstrated that loxoprofen sodium (60 mg three times daily) was effective and well-tolerated compared to diclofenac (50 mg) in patients with acute low back pain, showing significant improvements in pain scores and overall patient satisfaction .

- Chronic Inflammatory Pain : A study involving 60 patients treated with loxoprofen sodium hydrogel patches showed a 93.33% effectiveness rate in alleviating chronic inflammatory pain after two weeks .

Osteoarthritis and Rheumatoid Arthritis

Loxoprofen sodium has been shown to alleviate symptoms associated with osteoarthritis and rheumatoid arthritis by reducing joint inflammation and pain.

Postoperative Pain Relief

The compound is also utilized for managing postoperative pain, providing effective analgesia while minimizing gastrointestinal side effects commonly associated with oral NSAIDs.

Nocturia Management

Long-term administration of loxoprofen sodium has demonstrated efficacy in reducing nocturia episodes in patients, with significant improvements noted over six months .

Safety Profile

Loxoprofen sodium has been associated with fewer gastrointestinal adverse effects compared to other NSAIDs. In studies, the incidence of gastric discomfort was notably lower, making it a safer alternative for long-term use .

Adverse Effects

- Common side effects include mild gastrointestinal discomfort.

- Rare cases of fixed drug eruption have been reported .

Case Study 1: Efficacy in Chronic Pain

In a real-world observational study involving patients with chronic inflammatory pain treated with loxoprofen sodium hydrogel patches, results indicated significant reductions in swelling and pain dysfunction after two weeks of treatment. Patient satisfaction reached 90% following treatment .

Case Study 2: Long-Term Safety

A study assessing the long-term effects of loxoprofen sodium on nocturia showed that patients experienced fewer episodes after treatment, along with minimal adverse effects over a year-long observation period .

Data Summary Table

Wirkmechanismus

Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite in the liver . The active metabolite is a potent and non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the formation of prostaglandins, prostacyclin, and thromboxane . By inhibiting these enzymes, loxoprofen reduces the synthesis of inflammatory mediators, thereby alleviating pain and inflammation .

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetic Profile

Loxoprofen sodium follows two-compartment pharmacokinetics with rapid absorption (Tmax: ~25–30 minutes) and a half-life (t1/2) of ~92–94 minutes in immediate-release formulations . Its sustained-release formulations, such as gastroretentive mini-tablets, extend drug release up to 24 hours, achieving a simulated half-life of ~25 months under optimized conditions . Key parameters include:

| Parameter | Immediate-Release (60 mg) | Sustained-Release (120 mg) |

|---|---|---|

| Cmax (µg/mL) | 6.40–6.60 | Simulated: 8.2–8.5 |

| Tmax (min) | 23.5–25.0 | 180–240 |

| AUCt (µg·min/mL) | 596.97–598.78 | Simulated: 1,200–1,300 |

| Bioavailability | 101.2% (relative) | ~85–90% (predicted) |

Prodrug Activation

Unlike ibuprofen or naproxen, loxoprofen requires metabolic activation to its trans-OH form, which minimizes direct gastrointestinal (GI) irritation and enhances safety .

Comparison with Similar NSAIDs

Efficacy in Pain Management

Formulation Advantages

Oral vs. Transdermal Delivery

| Parameter | Oral Tablet (LOX-O) | Transdermal Patch (LOX-T) |

|---|---|---|

| Tmax (h) | 0.5–1.0 | 6–8 |

| Systemic Exposure | High | Low (localized delivery) |

| Adverse Events | GI discomfort (10–15% cases) | Skin irritation (5–8% cases) |

| Efficacy | Non-inferior to LOX-T | Equivalent pain relief in myalgia |

Sustained-Release Innovations

Loxoprofen sodium’s sustained-release formulations (e.g., ethocel-based mini-tablets) achieve 24-hour drug release with <10% deviation in dissolution profiles across manufacturers, ensuring consistent therapeutic effects .

Biologische Aktivität

Loxoprofen sodium is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound has garnered attention in various clinical and experimental studies, revealing its multifaceted biological activities. This article delves into the biological activity of loxoprofen sodium, highlighting its mechanisms, efficacy in clinical settings, and relevant case studies.

Loxoprofen sodium functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—mediators of inflammation and pain. However, loxoprofen exhibits unique characteristics compared to traditional NSAIDs:

- Selective COX Inhibition : Studies indicate that loxoprofen sodium shows minimal activity against recombinant human COX-1 and COX-2 enzymes, suggesting a different mechanism of action compared to other NSAIDs, which may lead to fewer gastrointestinal side effects .

- Reduction of Oxidative Stress : Research demonstrates that loxoprofen sodium can alleviate oxidative stress induced by angiotensin II in human umbilical vein endothelial cells (HUVECs). It reduces reactive oxygen species (ROS) levels and apoptosis rates by modulating apoptotic pathways involving Bax, Bcl-2, and caspase-3 .

Efficacy in Clinical Settings

Loxoprofen sodium has been evaluated for its efficacy in various clinical scenarios, particularly in managing chronic pain conditions.

Case Studies

- Chronic Inflammatory Pain : A real-world observational study involving 60 patients treated with a loxoprofen sodium hydrogel patch (LX-P) reported that 93.33% found the treatment effective after two weeks. The study noted significant reductions in swelling and pain dysfunction, with 90% patient satisfaction .

- Comparison with Oral Formulations : Another study compared the efficacy of LX-P with oral loxoprofen tablets (LX-T). The hydrogel patch showed superior performance in patients without peripheral arthritis, achieving higher response rates on pain relief assessments (ASAS20) .

- Long-term Effects on Nocturia : A study examined the long-term effects of loxoprofen sodium on nocturia. After six months of treatment, patients experienced a significant reduction in nocturia episodes compared to baseline measurements, indicating potential benefits beyond pain relief .

Data Summary

The following table summarizes key findings from various studies on the biological activity and clinical efficacy of loxoprofen sodium:

Safety Profile

While loxoprofen sodium is generally well-tolerated, some adverse effects have been reported:

Q & A

Q. Q1. What is the molecular mechanism of loxoprofen sodium as a COX inhibitor, and how does its selectivity for COX-1 vs. COX-2 influence experimental outcomes?

A1. Loxoprofen sodium is a non-selective cyclooxygenase (COX) inhibitor with IC50 values of 6.5 μM for COX-1 and 13.5 μM for COX-2 in human whole blood assays . Its preferential inhibition of COX-1 over COX-2 may explain its stronger anti-inflammatory effects in tissues with high COX-1 expression, such as the gastrointestinal tract. Researchers should consider these selectivity ratios when designing studies comparing loxoprofen with selective COX-2 inhibitors (e.g., lumiracoxib, COX-2 IC50 = 0.06 μM) . Methodologically, in vitro assays using human whole blood or cell lines (e.g., macrophages) are recommended to quantify COX inhibition kinetics under controlled conditions .

Q. Q2. How should researchers validate the purity of loxoprofen sodium in pharmaceutical formulations, and what analytical methods are most robust?

A2. High-performance liquid chromatography (HPLC) with UV detection (220 nm) is the gold standard for quantifying loxoprofen sodium and its impurities. A validated method using a C18 column (e.g., Intersil ODS-3) with a gradient elution of potassium dihydrogen phosphate (pH 4.5) and acetonitrile achieves baseline separation of loxoprofen from five known impurities (resolution >1.5) . Key validation parameters include:

- Linearity : 30–90 μg/mL (r > 0.9998)

- Recovery : 99.00–99.87% (RSD = 0.33%)

- Detection limit : 0.3 μg/mL

Advanced Research Questions

Q. Q3. How can contradictory data on loxoprofen’s anti-atherosclerotic effects be resolved, given its dual role in inflammation modulation?

A3. Preclinical studies report conflicting results: loxoprofen reduces atherosclerosis in mice (4 mg/kg/day, 8 weeks) by suppressing inflammatory cytokines (e.g., IL-1β, TNF-α) , yet its COX-1 inhibition may elevate cardiovascular risk in long-term use. To reconcile this, researchers should:

Control for dosage : Lower doses (e.g., 4 mg/kg) may favor anti-inflammatory effects without significant COX-2 suppression.

Assess tissue-specific COX expression : Atherosclerotic plaques exhibit elevated COX-2; loxoprofen’s weak COX-2 inhibition may limit efficacy in advanced lesions.

Combine biomarkers : Measure prostaglandin E2 (PGE2) levels (COX-2 activity) and thromboxane B2 (TXB2, COX-1 activity) in plasma .

Q. Q4. What experimental strategies mitigate variability in impurity profiling during stability studies of loxoprofen sodium tablets?

A4. Degradation impurities like 2-[(4-acetylphenyl)methyl]cyclopentanone (Impurity I) arise under high humidity (92.5% RH) and are exacerbated by hydrophilic excipients (e.g., mannitol, sodium starch glycolate) . To standardize results:

- Stress testing : Expose tablets to 60°C/92.5% RH for 14 days and monitor impurity I via HPLC .

- Excipient compatibility : Avoid hygroscopic excipients; use anhydrous calcium phosphate instead of hydrated forms .

- Packaging : Aluminum foil bags with desiccants reduce moisture uptake compared to standard blister packs .

Q. Q5. How can researchers optimize in vitro models to study loxoprofen’s effects on osteoclastogenesis and apical root resorption?

A5. In orthodontic studies, loxoprofen’s inhibition of RANKL and M-CSF in periodontal ligament cells under mechanical stress (e.g., 10 kPa compressive force) requires:

- Cell culture : Use human periodontal ligament fibroblasts treated with 100 μM loxoprofen sodium for 48 hours .

- Gene expression analysis : Quantify COX-1, COX-2, IL-1β, and TNF-α via RT-qPCR with primers validated against housekeeping genes (e.g., GAPDH) .

- Functional assays : Combine with TRAP staining to quantify osteoclast activity .

Methodological Challenges

Q. Q6. What statistical approaches are recommended for analyzing dose-response relationships in loxoprofen pharmacokinetic studies?

A6. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in parameters like Cmax and AUC. For example:

Q. Q7. How should researchers address batch-to-batch variability in loxoprofen sodium tablet formulations during preclinical trials?

A7. Implement quality-by-design (QbD) principles:

Critical quality attributes (CQAs) : Dissolution rate (≥85% in 30 min), impurity I ≤0.1% .

Process parameters : Granulation time, compression force.

Analytical tools : Near-infrared spectroscopy (NIRS) for real-time monitoring of tablet hardness and moisture content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.